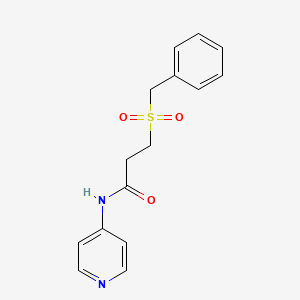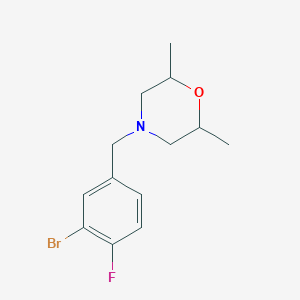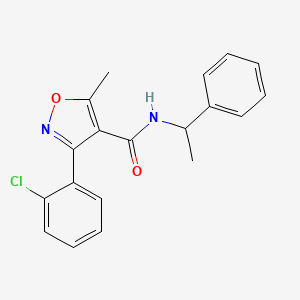![molecular formula C19H16BrNO3 B5208060 4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5208060.png)
4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid, also known as BIVA-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. BIVA-4 belongs to the family of cyano-substituted stilbene derivatives, which have been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-cancer activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. 4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid induces apoptosis, or programmed cell death, in cancer cells by activating the intrinsic pathway and inhibiting the extrinsic pathway. It also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases.
4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It reduces the level of reactive oxygen species, which are known to contribute to the development of inflammation. 4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid has potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
Wirkmechanismus
4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid exerts its biological activities by modulating various signaling pathways in cells. It activates the p53 pathway, which is involved in cell cycle regulation and apoptosis. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid also activates the JNK pathway, which is involved in the regulation of apoptosis and inflammation.
Biochemical and Physiological Effects
4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid has been found to have various biochemical and physiological effects on cells. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the level of oxidative stress and inflammation in cells. 4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid has been found to have low toxicity in normal cells, indicating its potential as a safe and effective anti-cancer and anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. 4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid has been extensively studied in vitro and in vivo, providing a wealth of data on its biological activities and potential applications. However, 4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid has some limitations for lab experiments. Its low solubility in water and some organic solvents makes it difficult to use in certain assays. Its high melting point also makes it challenging to handle and dissolve.
Zukünftige Richtungen
There are several future directions for the study of 4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid. One potential area of research is the development of 4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid analogs with improved solubility and bioavailability. Another area of research is the investigation of the synergistic effects of 4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid with other anti-cancer and anti-inflammatory agents. The use of 4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid as a potential therapeutic agent for other diseases, such as neurodegenerative diseases and diabetes, could also be explored. Further studies are needed to fully understand the mechanism of action of 4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid and its potential applications in the field of medicinal chemistry.
Conclusion
In conclusion, 4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid is a promising chemical compound with potential applications in the field of medicinal chemistry. Its anti-cancer and anti-inflammatory activities, as well as its low toxicity in normal cells, make it a promising candidate for the development of new therapeutic agents. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid have been discussed in this paper. Further studies are needed to fully explore the potential of 4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid as a therapeutic agent.
Synthesemethoden
The synthesis of 4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid involves the reaction of 3-bromo-4-isopropoxybenzaldehyde with malononitrile in the presence of a base, followed by the reaction of the resulting intermediate with 4-bromobenzoic acid. The final product is obtained after purification by column chromatography and recrystallization. The yield of 4-[2-(3-bromo-4-isopropoxyphenyl)-1-cyanovinyl]benzoic acid is reported to be around 50%.
Eigenschaften
IUPAC Name |
4-[(E)-2-(3-bromo-4-propan-2-yloxyphenyl)-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-12(2)24-18-8-3-13(10-17(18)20)9-16(11-21)14-4-6-15(7-5-14)19(22)23/h3-10,12H,1-2H3,(H,22,23)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDBVVIJJGLDPF-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(3-bromo-4-propan-2-yloxyphenyl)-1-cyanoethenyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5207988.png)

![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208015.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B5208038.png)
![{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5208043.png)
![2-[(3-chlorobenzyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5208050.png)


![tetrahydro-2-furanylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5208070.png)
![N-(4-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5208071.png)
![3-(3-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5208075.png)
![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5208081.png)
![N-cyclopropyl-3-{[1-(2-hydroxy-4-methoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5208092.png)